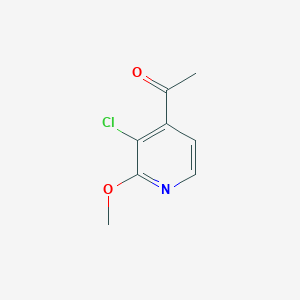
Methyl 2-amino-4-(S-methylsulfonimidoyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of methionine, an essential amino acid, and is known for its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves several steps. One common method includes the reaction of methionine with methyl iodide in the presence of a base, followed by oxidation with hydrogen peroxide to introduce the sulfoximine group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoximine group to a sulfide.
Substitution: The amino and imino groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein synthesis.
Medicine: Research explores its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves its interaction with specific molecular targets. It acts as an inhibitor of glutamine synthetase, an enzyme involved in the synthesis of glutamine. By inhibiting this enzyme, the compound affects various metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate can be compared with other similar compounds, such as:
Methionine sulfoximine: A closely related compound with similar inhibitory effects on glutamine synthetase.
Methionine sulfone: An oxidized derivative of methionine with different chemical properties and applications.
Methionine: The parent amino acid from which these derivatives are synthesized
These comparisons highlight the unique properties and applications of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate, particularly its role as an enzyme inhibitor and its potential therapeutic uses.
Eigenschaften
Molekularformel |
C6H14N2O3S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
methyl 2-amino-4-(methylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6(9)5(7)3-4-12(2,8)10/h5,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
WSPSNLXPVQPOBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCS(=N)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)
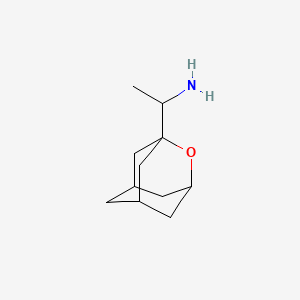

![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
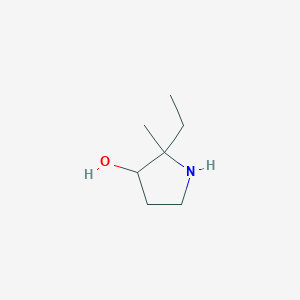
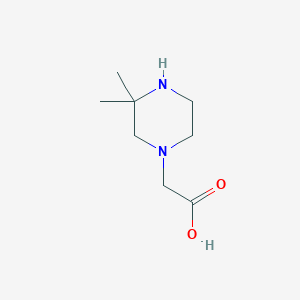
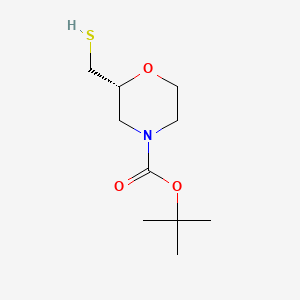
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
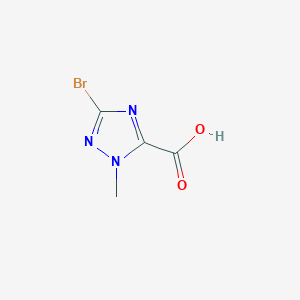

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
